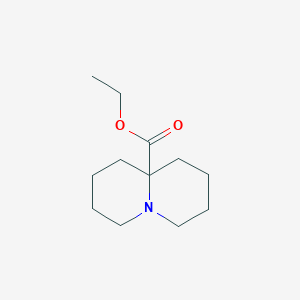

ethyloctahydro-1H-quinolizine-9a-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,2,3,4,6,7,8,9-octahydroquinolizine-9a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-3-5-9-13(12)10-6-4-8-12/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDZRXQJQZSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCN1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyloctahydro-1H-quinolizine-9a-carboxylate typically involves the reaction of quinolizine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyloctahydro-1H-quinolizine-9a-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizine-9a-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms of quinolizine derivatives.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, such as carboxylic acids, alcohols, and amines .

Scientific Research Applications

Ethyloctahydro-1H-quinolizine-9a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyloctahydro-1H-quinolizine-9a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The quinolizine scaffold is structurally related to decahydroquinoline and indolizidine systems. Key differences arise in ring saturation, substitution patterns, and functional groups. For example:

- Decahydroquinoline derivatives exhibit full saturation of the bicyclic system, enhancing conformational rigidity compared to partially unsaturated quinolizines.

- Indolizidine alkaloids (e.g., swainsonine) feature a nitrogen atom at the bridgehead, influencing hydrogen-bonding capabilities and bioactivity.

For instance, the ethyl carboxylate may enhance lipophilicity compared to hydroxyl- or amine-substituted analogs, impacting membrane permeability in biological systems .

Data Tables

Table 1: Key Properties of Ethyloctahydro-1H-quinolizine-9a-carboxylate and Analogues

| Property | This compound | Decahydroquinoline | Indolizidine (Swainsonine) |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₂ | C₉H₁₇N | C₈H₁₅NO₂ |

| Functional Group | Ethyl carboxylate | Amine | Diol, Amine |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 | ~-0.5 (hydrophilic) |

| Bioactivity | Unknown (theoretical) | Antimalarial | Glycosidase inhibition |

Table 2: QSPR Model Performance for Ester-Containing Compounds

| Model Scope | $R^2$ (This Work) | $R^2$ (Literature) | Reference Compounds |

|---|---|---|---|

| Homogeneous esters | 0.94 | 0.89–0.96 | Ethyl acetate, methyl benzoate |

| Heterogeneous bicyclic esters | Not reported | 0.72–0.85 | Borneol esters, camphor derivatives |

Research Implications and Gaps

- Synthetic Challenges: The ester group in this compound may complicate stereochemical control during synthesis, as seen in triazole derivatives ().

- QSPR Limitations: Current models prioritize linear or monocyclic esters; bicyclic systems require tailored parameterization to account for ring strain and electronic effects .

Biological Activity

Ethyloctahydro-1H-quinolizine-9a-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes current research findings on its biological activity, including antimicrobial, cytotoxic, and hemorheological effects, while also examining structural modifications that enhance its efficacy.

Chemical Structure and Properties

This compound belongs to the quinolizidine alkaloid family, characterized by a bicyclic structure that includes nitrogen atoms. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological systems and influences its pharmacological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of quinolizidine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various octahydroquinolizine derivatives, which were tested against a range of bacterial strains. The results indicated that certain modifications, particularly the introduction of triazole groups, enhanced antimicrobial efficacy. For instance, compounds with specific substituents showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Gram-positive bacteria .

2. Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards various tumor cells while sparing normal cells. Notably, the IC50 values ranged from 10 to 30 µM across different cancer types, indicating a promising therapeutic window for further development .

3. Hemorheological Properties

The hemorheological properties of this compound have also been examined. Studies suggest that it can improve red blood cell deformability and reduce blood viscosity, which is beneficial in conditions such as hyperviscosity syndrome. The effects were quantified using viscometric methods, revealing a significant reduction in blood viscosity at concentrations as low as 100 µg/mL .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. The results showed that modifications at the C-1 position significantly affected antimicrobial potency. The most effective derivative had an MIC of 4 µg/mL against S. aureus, suggesting that structural optimization can lead to enhanced therapeutic agents .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies using human breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in annexin V-positive cells after treatment with the compound at concentrations above 15 µM, indicating its potential role as an anticancer agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyloctahydro-1H-quinolizine-9a-carboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry through asymmetric catalysis or chiral auxiliaries. Key steps include:

- Reaction Conditions : Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.

- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce enantioselectivity during cyclization.

- Purification : Chromatographic separation (e.g., chiral HPLC) to isolate enantiomers. Validate purity via polarimetry or NMR with chiral shift reagents .

Q. How should researchers characterize the structural conformation of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Assign proton environments using - and -NMR, focusing on quinolizine ring protons (δ 1.5–3.5 ppm) and ester carbonyl signals (δ 170–175 ppm).

- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in hexane/ethyl acetate mixtures. Refinement software (e.g., SHELX) confirms bond angles and torsional strain .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation routes).

- Ventilation : Use fume hoods for synthesis steps releasing volatile intermediates.

- Emergency Response : Immediate decontamination with water for skin contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound derivatives under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and solvent polarity.

- Data Analysis : Fit yield data to quadratic models (e.g., ANOVA with p < 0.05) to identify optimal conditions.

- Validation : Replicate high-yield reactions ≥3 times to confirm reproducibility .

Q. What statistical approaches are recommended to resolve contradictions in bioactivity data across studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Testing : Exclude outliers via Grubbs’ test or leverage funnel plots to detect publication bias.

- Bayesian Inference : Update prior probability distributions with new data to refine activity predictions .

Q. How can in silico modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to compute logP, bioavailability scores, and P-glycoprotein substrate likelihood.

- Docking Studies : Simulate ligand-receptor interactions (e.g., with CYP450 enzymes) using AutoDock Vina. Validate predictions with in vitro microsomal stability assays .

Q. What validation strategies are critical when extrapolating in vitro bioassay results of this compound to in vivo models?

- Methodological Answer :

- Dose-Response Correlation : Establish IC values in cell lines and compare to plasma concentrations in rodent PK studies.

- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology.

- Mechanistic Confirmation : Use CRISPR knockouts or siRNA to validate target engagement in vivo .

Data Presentation Guidelines

- Tables : Use standardized formats for reaction conditions (e.g., Catalyst, Solvent, Yield) to enable cross-study comparisons.

- Figures : Label NMR spectra with peak assignments and include error bars in dose-response curves.

- Statistical Reporting : Always state confidence intervals and effect sizes alongside p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.